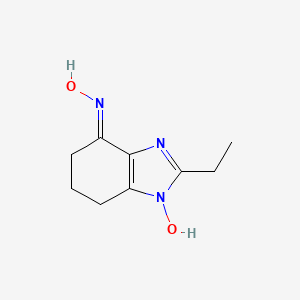![molecular formula C16H18N4O4S B5284681 ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(4-nitroanilino)carbonimidoyl]thiophene-3-carboxylate](/img/structure/B5284681.png)
ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(4-nitroanilino)carbonimidoyl]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(4-nitroanilino)carbonimidoyl]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(4-nitroanilino)carbonimidoyl]thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-4-methyl-5-thiophenecarboxylate with 4-nitroaniline in the presence of a suitable condensing agent. The reaction conditions typically include heating the mixture in an organic solvent such as ethanol or dimethyl sulfoxide .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(4-nitroanilino)carbonimidoyl]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Common reagents and conditions used in these reactions include organic solvents like ethanol, dimethyl sulfoxide, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives .
Applications De Recherche Scientifique
Ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(4-nitroanilino)carbonimidoyl]thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other biologically active molecules.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(4-nitroanilino)carbonimidoyl]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response to reduce inflammation .
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(4-nitroanilino)carbonimidoyl]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: This compound has similar structural features but lacks the nitroanilino group, which may result in different biological activities.
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: This compound has a similar structure but with a different substitution pattern, which may affect its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(4-nitroanilino)carbonimidoyl]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-4-24-16(21)13-9(2)14(25-15(13)17)10(3)18-19-11-5-7-12(8-6-11)20(22)23/h5-8,19H,4,17H2,1-3H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGENTHMBZKDVST-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5284601.png)
![3-(1-{[2-(1-pyrrolidinylmethyl)-1,3-thiazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5284608.png)
![4-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5284611.png)
![8-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5284618.png)
![N-(4-ethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5284623.png)
![N-[2-(3-methoxyphenoxy)ethyl]methanesulfonamide](/img/structure/B5284630.png)

![4-[3-(1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5284639.png)
![2-{[4-ALLYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-BENZYLACETAMIDE](/img/structure/B5284655.png)

![1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5284668.png)
![N-[2-(isopropylthio)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5284679.png)
![5-[(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)methyl]-2-furoic acid](/img/structure/B5284680.png)
![4-ethyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5284682.png)
